molecular formula C15H16FNO2S B10964646 3-fluoro-N-(3-phenylpropyl)benzenesulfonamide

3-fluoro-N-(3-phenylpropyl)benzenesulfonamide

Cat. No.: B10964646
M. Wt: 293.4 g/mol
InChI Key: JIAHSRCZSORUIP-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-phenylpropyl)-1-benzenesulfonamide is a chemical compound with the molecular formula C16H16FNO. It is known for its unique structure, which includes a fluorine atom, a phenylpropyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-phenylpropyl)-1-benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzenesulfonyl chloride and 3-phenylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 3-phenylpropylamine attacks the sulfonyl chloride group of 3-fluorobenzenesulfonyl chloride, resulting in the formation of 3-fluoro-N-(3-phenylpropyl)-1-benzenesulfonamide.

Industrial Production Methods

In an industrial setting, the production of 3-fluoro-N-(3-phenylpropyl)-1-benzenesulfonamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(3-phenylpropyl)-1-benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Fluoro-N-(3-phenylpropyl)-1-benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-phenylpropyl)-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-(3-phenylpropyl)benzamide: Similar in structure but lacks the sulfonamide group.

    N-(3-Phenylpropyl)-1-benzenesulfonamide: Similar in structure but lacks the fluorine atom.

Uniqueness

3-Fluoro-N-(3-phenylpropyl)-1-benzenesulfonamide is unique due to the presence of both the fluorine atom and the benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

3-fluoro-N-(3-phenylpropyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c16-14-9-4-10-15(12-14)20(18,19)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12,17H,5,8,11H2

InChI Key

JIAHSRCZSORUIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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